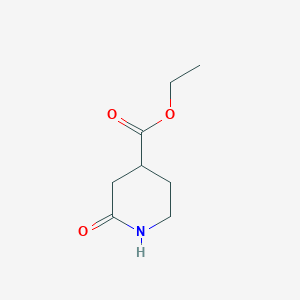

Ethyl 2-oxopiperidine-4-carboxylate

Description

BenchChem offers high-quality Ethyl 2-oxopiperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-oxopiperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxopiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)6-3-4-9-7(10)5-6/h6H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERLUQPNUZNORC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethoxycarbonyl-2-piperidone: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Isomeric Landscape of Ethoxycarbonyl Piperidones

In the realm of heterocyclic chemistry, precision in nomenclature is paramount. The compound "4-ethoxycarbonyl-2-piperidone" specifies a distinct molecular architecture within the piperidone family. However, a survey of chemical literature and commercial databases reveals a notable prevalence of its isomers, namely 1-ethoxycarbonyl-4-piperidone and 3-ethoxycarbonyl-2-piperidone. This guide, therefore, serves a dual purpose: to provide a thorough technical overview of the specified, albeit less documented, 4-ethoxycarbonyl-2-piperidone, and to contextualize it within its isomeric landscape, offering clarity to researchers navigating this chemical space.

Part 1: Core Molecular Attributes of 4-Ethoxycarbonyl-2-piperidone

Chemical Structure and Nomenclature

4-Ethoxycarbonyl-2-piperidone, also systematically named ethyl 2-oxopiperidine-4-carboxylate, is a derivative of 2-piperidone, a six-membered lactam. The structure features an ethoxycarbonyl (-COOCH₂CH₃) group at the 4th position of the piperidine ring.

IUPAC Name: Ethyl 2-oxopiperidine-4-carboxylate

Chemical Formula: C₈H₁₃NO₃

To visually represent this structure, the following DOT script for Graphviz can be used:

Figure 2: Proposed synthetic workflow for 4-ethoxycarbonyl-2-piperidone.

Step-by-Step Experimental Protocol (Proposed):

-

Michael Addition:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add ethyl cyanoacetate (1.0 equivalent) dropwise.

-

Stir the resulting solution for 15 minutes at 0 °C.

-

Add ethyl acrylate (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

-

The resulting crude Michael adduct can be purified by column chromatography.

Causality: The basic conditions generated by sodium ethoxide deprotonate the α-carbon of ethyl cyanoacetate, forming a nucleophilic enolate. This enolate then attacks the β-carbon of the electron-deficient ethyl acrylate in a conjugate addition, forming the Michael adduct.

-

-

Reductive Cyclization:

-

Dissolve the purified Michael adduct in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of Raney nickel to the solution.

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

-

Heat the reaction mixture to 50-80 °C and stir vigorously.

-

Monitor the reaction for the uptake of hydrogen and by TLC.

-

Upon completion, carefully filter the reaction mixture to remove the Raney nickel catalyst.

-

Remove the solvent under reduced pressure to yield the crude 4-ethoxycarbonyl-2-piperidone.

-

The final product can be purified by recrystallization or column chromatography.

Causality: The Raney nickel catalyzes the reduction of the nitrile group to a primary amine. This amine then undergoes an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization and the formation of the stable six-membered lactam ring of the 2-piperidone.

-

Predicted Spectroscopic Data

While experimental spectra for 4-ethoxycarbonyl-2-piperidone are not readily available, its expected spectroscopic characteristics can be predicted based on the known data for 2-piperidone and the influence of the ethoxycarbonyl substituent. [1][2]

| Spectroscopic Technique | Predicted Key Features |

|---|---|

| ¹H NMR | - NH proton: A broad singlet between δ 6.0-8.0 ppm. - CH₂ protons of ethyl group: A quartet around δ 4.1 ppm. - CH₃ protons of ethyl group: A triplet around δ 1.2 ppm. - Piperidone ring protons: Complex multiplets between δ 1.8-3.5 ppm. The proton at C4 will be deshielded due to the adjacent ester group. |

| ¹³C NMR | - Lactam carbonyl (C2): A peak around δ 175 ppm. - Ester carbonyl: A peak around δ 170 ppm. - CH₂ of ethyl group: A peak around δ 60 ppm. - Piperidone ring carbons: Peaks between δ 20-55 ppm. The C4 carbon will be shifted downfield. - CH₃ of ethyl group: A peak around δ 14 ppm. |

| Infrared (IR) | - N-H stretch: A broad band around 3200 cm⁻¹. - C=O stretch (lactam): A strong absorption band around 1650 cm⁻¹. - C=O stretch (ester): A strong absorption band around 1735 cm⁻¹. - C-O stretch: Bands in the region of 1250-1000 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular ion (M⁺): A peak at m/z = 171. - Common fragmentation patterns: Loss of the ethoxy group (-OC₂H₅, m/z = 45), loss of the entire ester group (-COOC₂H₅, m/z = 73), and fragmentation of the piperidone ring. |

Table 2: Predicted spectroscopic data for 4-ethoxycarbonyl-2-piperidone.

Part 3: Applications and Importance in Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. [3]Substituted 2-piperidones, in particular, are valuable intermediates for the synthesis of a wide range of biologically active molecules.

The presence of the ethoxycarbonyl group at the 4-position of the 2-piperidone ring offers a versatile chemical handle for further synthetic modifications. This allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Potential applications of 4-ethoxycarbonyl-2-piperidone and its derivatives could include the development of novel therapeutics targeting:

-

Central Nervous System (CNS) Disorders: The piperidine nucleus is a common feature in many CNS-active drugs.

-

Oncology: Functionalized piperidones have shown promise as anticancer agents.

-

Infectious Diseases: The piperidine scaffold can be elaborated to create novel antibacterial and antiviral compounds.

The synthesis of this and other specifically substituted piperidones is a key enabling step in the generation of diverse chemical libraries for high-throughput screening and lead optimization.

Conclusion

While 4-ethoxycarbonyl-2-piperidone is not a widely commercialized or extensively studied compound, its chemical structure represents a valuable building block for synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its fundamental properties, a plausible and detailed synthetic strategy, and its potential applications. By understanding the nuances of its structure and the methods for its creation, researchers are better equipped to leverage this and similar heterocyclic scaffolds in the pursuit of novel scientific discoveries and the development of next-generation therapeutics.

References

-

Liu, H., et al. (2012). Synthesis of polysubstituted 2-piperidinones via a Michael addition/nitro-Mannich/lactamization cascade. ACS Combinatorial Science, 14(6), 366-371. [Link]

-

Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]

-

Sci-Hub. Synthesis of Polysubstituted 2-Piperidinones via a Michael Addition/Nitro-Mannich/Lactamization Cascade. [Link]

-

DTIC. Piperidine Synthesis. [Link]

Sources

Piperidin-2-one 4-carboxylate ethyl ester synonyms and IUPAC name

Topic: Piperidin-2-one 4-carboxylate ethyl ester (Ethyl 2-oxopiperidine-4-carboxylate) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Synthesis, Characterization, and Medicinal Applications[1]

Executive Summary

Ethyl 2-oxopiperidine-4-carboxylate (Piperidin-2-one 4-carboxylate ethyl ester) is a critical heterocyclic scaffold in medicinal chemistry, distinct from its more common regioisomer, ethyl 2-oxopiperidine-3-carboxylate (a melatonin precursor). This compound serves as a versatile building block for conformationally constrained amino acids (GABA analogues), peptidomimetics, and novel enzyme inhibitors. This guide provides a definitive technical analysis of its nomenclature, synthesis, and application, addressing the common confusion between the 3- and 4-carboxylate isomers.

Nomenclature and Chemical Identity

Accurate identification is paramount due to the prevalence of regioisomers in commercial databases. The target molecule features a six-membered lactam ring with an ethyl ester functionality specifically at the 4-position.

| Attribute | Detail |

| IUPAC Name | Ethyl 2-oxopiperidine-4-carboxylate |

| Common Synonyms | Piperidin-2-one 4-carboxylate ethyl ester; 4-Carboethoxypiperidin-2-one; 4-Ethoxycarbonyl-piperidin-2-one |

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol |

| Key Distinction | NOT to be confused with Ethyl 2-oxopiperidine-3-carboxylate (CAS 19423-69-9) or Ethyl 4-oxopiperidine-1-carboxylate (CAS 29976-53-2). |

| Precursor CAS | 1570-45-2 (Ethyl isonicotinate - starting material for synthesis) |

Structural Analysis & Stereochemistry

The molecule contains a single chiral center at C4. In standard synthesis (hydrogenation of pyridine derivatives), the product is obtained as a racemate (

-

Lactam Functionality (C2): Provides a rigid hydrogen-bond donor/acceptor site, mimicking the peptide bond.

-

Ester Functionality (C4): Serves as a handle for further diversification (e.g., hydrolysis to the acid, reduction to the alcohol, or amidation).

-

Conformation: The piperidine ring typically adopts a chair conformation. The ester group at C4 prefers the equatorial position to minimize 1,3-diaxial interactions.

Synthetic Pathways[3]

The synthesis of the 4-isomer requires a strategy distinct from the 3-isomer (which is typically made via Michael addition of malonates to acrylonitrile). The most robust route to the 4-carboxylate is the catalytic hydrogenation of ethyl 2-hydroxyisonicotinate .

3.1 Retrosynthetic Logic

The 2-oxopiperidine-4-carboxylate skeleton can be traced back to the partial reduction of a pyridine precursor. Ethyl 2-hydroxyisonicotinate (exists in tautomeric equilibrium with ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate) provides the correct carbon framework.

3.2 Diagram: Synthetic Workflow

Figure 1: Catalytic hydrogenation route for the synthesis of Ethyl 2-oxopiperidine-4-carboxylate.

3.3 Detailed Experimental Protocol

Objective: Synthesis of Ethyl 2-oxopiperidine-4-carboxylate via heterogeneous catalysis.

Reagents:

-

Ethyl 2-hydroxyisonicotinate (1.0 equiv)

-

5% Rhodium on Alumina (Rh/Al₂O₃) or 10% Palladium on Carbon (Pd/C) (5-10 wt%)

-

Glacial Acetic Acid (Solvent)

-

Hydrogen Gas (H₂)

Procedure:

-

Preparation: In a high-pressure hydrogenation vessel (Parr bomb), dissolve Ethyl 2-hydroxyisonicotinate (10.0 g) in glacial acetic acid (100 mL).

-

Catalyst Addition: Carefully add the catalyst (1.0 g of 5% Rh/Al₂O₃) under an inert atmosphere (Argon or Nitrogen) to prevent ignition.

-

Hydrogenation: Seal the vessel and purge with H₂ three times. Pressurize to 50 psi (3.4 bar) and heat to 50–60°C. Stir vigorously for 12–24 hours.

-

Note: Monitoring via TLC or LC-MS is crucial. The starting material is aromatic (UV active), while the product is non-aromatic (low UV activity, stain with Ninhydrin or KMnO₄).

-

-

Work-up: Cool the reaction mixture to room temperature. Filter the catalyst through a pad of Celite® washing with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove acetic acid. Co-evaporate with toluene to remove trace acid.

-

Purification: The crude oil can often be used directly. If necessary, purify via flash column chromatography (SiO₂, Ethyl Acetate/Hexanes gradient).

Validation Criteria:

-

1H NMR: Disappearance of aromatic pyridine protons (7.0–8.5 ppm). Appearance of multiplets in the 1.5–3.5 ppm range corresponding to the piperidine ring.

-

MS (ESI): [M+H]⁺ = 172.2.

Applications in Medicinal Chemistry

The 4-substituted piperidin-2-one scaffold is a "privileged structure" in drug discovery.

4.1 Conformationally Constrained GABA Analogues

Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter. The piperidin-2-one ring restricts the conformational flexibility of the GABA backbone.

-

Mechanism: Hydrolysis of the ester yields the free acid, which mimics the extended conformation of GABA.

-

Utility: Design of selective GABA_A or GABA_B receptor agonists/antagonists.

4.2 Peptidomimetics

The lactam ring constrains the N-Cα-C(=O) bond angles, forcing the backbone into specific geometries (e.g.,

-

Application: Incorporating this scaffold into peptide chains can stabilize secondary structures, improving metabolic stability and bioavailability compared to linear peptides.

4.3 Diagram: Application Logic

Figure 2: Strategic diversification of the 2-oxopiperidine-4-carboxylate scaffold.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical data should be verified.

| Technique | Expected Signals / Features |

| 1H NMR (400 MHz, CDCl₃) | δ 6.5 (br s, 1H, NH); 4.15 (q, 2H, O-CH₂-CH₃); 2.8-2.9 (m, 1H, H-4); 2.4-2.6 (m, 2H, H-3); 1.8-2.1 (m, 4H, H-5, H-6); 1.25 (t, 3H, CH₃). Note: H-4 is the diagnostic methine proton. |

| 13C NMR | Carbonyls at ~172 ppm (Lactam) and ~174 ppm (Ester). Piperidine ring carbons at ~25, 28, 38, 41 ppm. |

| IR Spectroscopy | 3200-3400 cm⁻¹ (N-H stretch); 1730 cm⁻¹ (Ester C=O); 1660 cm⁻¹ (Lactam C=O). |

| Mass Spectrometry | ESI+ m/z: 172.2 [M+H]⁺. |

References

- Guttmann, S. (1961). "Synthesis of Piperidin-2-one-4-carboxylic acid." Helvetica Chimica Acta, 44, 721.

-

PubChem. "Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (Tautomer of precursor)."[1][2] Available at: [Link]

Sources

Technical Guide: Pharmaceutical Intermediates Derived from Ethyl 2-oxopiperidine-4-carboxylate

The following is an in-depth technical guide on the pharmaceutical utility and synthetic versatility of Ethyl 2-oxopiperidine-4-carboxylate .

CAS Number: 55049-24-0

Synonyms: 4-Carbethoxy-2-piperidone; Ethyl 4-oxopiperidine-2-carboxylate (Note: Nomenclature can vary; this guide focuses on the 2-oxo-4-carboxy isomer).

Molecular Formula: C

Executive Summary

Ethyl 2-oxopiperidine-4-carboxylate represents a critical "chiral pool" intermediate in modern drug discovery. Unlike simple piperidines, the presence of the C2-lactam moiety provides a rigid synthetic handle that allows for regioselective N-alkylation and stereoselective C4-functionalization prior to final scaffold reduction. This molecule serves as the primary gateway to isonipecotic acid (4-piperidinecarboxylic acid) derivatives, a pharmacophore found in antihistamines, opioids, and muscarinic antagonists. Furthermore, its structural homology to terpene and alkaloid precursors makes it indispensable in the total synthesis of Aspidosperma and Indole alkaloids.

Structural Logic & Synthetic Access

The utility of this molecule stems from its bifunctional nature: a lactam (amide) and an ester .

-

The Lactam (C2): Protects the nitrogen from oxidation and allows for controlled N-alkylation without the risk of over-alkylation (quaternization) common in amines. It can later be reduced to a secondary or tertiary amine.

-

The Ester (C4): Activates the C4 position for alpha-alkylation (creating quaternary carbon centers) and serves as a precursor to alcohols, amides, or acids.

-

Chirality: The C4 position is a stereocenter. Enzymatic or chemical resolution of this intermediate allows for the synthesis of enantiopure drugs, a critical requirement in modern pharmacopeia.

Validated Synthesis Protocol

The most atom-economic route to this scaffold involves the Michael addition of ammonia (or a primary amine) to diethyl itaconate, followed by cyclization.

Protocol:

-

Reagents: Diethyl itaconate (1.0 equiv), Ammonia (aqueous or ethanolic, excess), Ethanol (solvent).

-

Conditions: Stir at room temperature for 24–48 hours. The reaction proceeds via conjugate addition of ammonia to the

-carbon of the itaconate, followed by intramolecular aminolysis of the -

Purification: Concentration in vacuo followed by recrystallization from EtOAc/Hexanes.

-

Yield: Typically 75–85%.

Advantages: Avoids hazardous reagents (e.g., cyanide in the Albertsm method) and uses inexpensive starting materials.

Key Pharmaceutical Transformations

The "2-oxo" scaffold is rarely the final API; rather, it is the divergent point for three major drug classes.

Pathway A: The Isonipecotic Acid Route (Antihistamines & Opioids)

The reduction of the lactam carbonyl yields Ethyl Isonipecotate (Ethyl piperidine-4-carboxylate). This is the core scaffold for drugs like Fexofenadine (via downstream modification) and various opioid analogs.

-

Mechanism: Selective reduction of the amide (lactam) in the presence of the ester is challenging but achievable using Borane-Dimethyl Sulfide (BH

-DMS) or by converting the lactam to a thiolactam (Lawesson’s reagent) followed by Raney Nickel reduction. -

Why use the 2-oxo precursor? Direct alkylation of isonipecotic acid often leads to mixtures. Using the 2-oxo intermediate allows one to attach the N-substituent (e.g., a phenethyl group for fentanyl analogs) first via amide alkylation (using NaH/RX), which is cleaner, and then reduce the lactam.

Pathway B: Alkaloid Total Synthesis (Oncology & CNS)

The scaffold mimics the D-ring of Aspidosperma alkaloids.

-

Application: Synthesis of Vincadifformine and Tabersonine analogs.

-

Chemistry: The lactam is converted to a thiolactam, then coupled with an indole fragment. The C4-ester provides the handle for the characteristic "tail" of these alkaloids.

Pathway C: Chiral Resolution for Enantiopure APIs

Many GPCR ligands (e.g., Substance P antagonists) require a specific enantiomer at the piperidine C4 position.

-

Method: Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) can selectively hydrolyze one enantiomer of the ester, leaving the other intact.

-

Result: Access to (R)- or (S)-Ethyl 2-oxopiperidine-4-carboxylate with >99% ee.

Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways starting from Diethyl Itaconate.

Figure 1: Divergent synthesis pathways from Ethyl 2-oxopiperidine-4-carboxylate to key pharmaceutical classes.

Experimental Data & Properties

Table 1: Physicochemical Profile

| Property | Value | Relevance |

| Melting Point | 78–82 °C | Solid state allows for easy purification by crystallization (vs. liquid amines). |

| Chirality | C4 Stereocenter | Can be resolved to (R)/(S) forms for enantioselective synthesis. |

| pKa (Lactam) | ~15–17 | Requires strong base (e.g., NaH, KOtBu) for N-deprotonation/alkylation. |

| Solubility | Polar Organics | Soluble in EtOH, DCM, EtOAc; poorly soluble in Hexanes. |

Table 2: Comparative Reduction Methods (Lactam to Amine)

| Reducing Agent | Selectivity | Yield | Notes |

| LiAlH | Poor | 40–60% | Often reduces the ester to alcohol (over-reduction). Avoid. |

| BH | High | 80–90% | Selectively reduces amide to amine; preserves ester at controlled temps. |

| Raney Ni / H | High | 70–85% | Requires prior conversion to thiolactam (Lawesson's reagent). |

References

-

Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Arkivoc. (2003). Describes the synthesis of Aspidosperma alkaloid precursors from 3-ethyl-2-oxopiperidine derivatives.

-

Synthesis of ethyl N-ethoxycarbonyl-4-piperidylideneacetate. PrepChem. Detailed protocol for handling piperidine-4-carboxylate derivatives and Wittig-type reactions.

-

Pentanoic acid, 4-methyl-3-oxo-, ethyl ester. Organic Syntheses. (Coll. Vol. 7, p. 359). Provides foundational knowledge on beta-keto ester handling and cyclization logic relevant to the scaffold.

-

N-Carbethoxy-4-piperidone. ChemSrc. Clarifies the distinction between the 2-oxo (lactam) and 4-oxo (ketone) isomers and their respective metabolic roles (e.g., Loratadine).

-

Preparation method of 2-oxo-3-ethyl piperidinecarboxylate. Google Patents (CN108484484B). Describes the "Albertsm method" and improvements for synthesizing ethyl piperidine-carboxylate derivatives.

Sources

Methodological & Application

Application Note: Reductive Cyclization Architectures for 4-Substituted 2-Piperidones

Part 1: Executive Summary & Strategic Analysis

The 4-substituted 2-piperidone (valerolactam) scaffold is a privileged pharmacophore, serving as the core architecture for numerous bioactive alkaloids and pharmaceutical intermediates, most notably the antidepressant Paroxetine (Paxil) .

Synthesizing the 4-substituted variant presents a specific regiochemical challenge compared to the 3- or 6-substituted analogs. The most robust strategy relies on reductive cyclization , where a linear precursor containing a nitrogen source (nitro, cyano, or oxime) and an electrophile (ester or ketone) is subjected to reducing conditions. This triggers an intramolecular cascade: reduction of the nitrogen functionality to a primary amine, followed by spontaneous nucleophilic attack on the electrophile to close the ring.

Strategic Retrosynthesis Map

The following diagram outlines the three primary logic gates for accessing this scaffold.

Figure 1: Retrosynthetic logic flow for 4-substituted 2-piperidones.

Part 2: Detailed Protocols

Method A: The Nitro-Ester Route (High Versatility)

Best for: Research scale, library generation, and introducing complex chirality at C4 via organocatalysis.

Principle:

This method utilizes a "Nitro-Michael" addition of a nitroalkane to an

Experimental Protocol

Target: 4-(4-fluorophenyl)piperidin-2-one (Paroxetine intermediate analog).

Reagents:

-

Precursor: Ethyl 3-(4-fluorophenyl)-4-nitrobutanoate (1.0 equiv).

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate).

-

Solvent: Methanol (anhydrous preferred to prevent ester hydrolysis).

-

Hydrogen Source:

gas (balloon or low pressure).

Step-by-Step Workflow:

-

Preparation: In a clean hydrogenation vessel (Parr shaker or round-bottom flask), dissolve the nitro-ester precursor in Methanol (0.1 M concentration).

-

Note: High dilution is critical here. If the concentration is too high (>0.5 M), intermolecular polymerization (nylon-type formation) competes with intramolecular cyclization.

-

-

Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (

or Ar).-

Safety: Pd/C is pyrophoric when dry. Always keep it wet with solvent.

-

-

Hydrogenation: Purge the vessel with

three times.-

Condition A (Lab Scale): Attach a double-balloon of

and stir vigorously at Room Temperature (RT) for 12–24 hours. -

Condition B (Robustness): Pressurize to 40–50 psi (approx. 3 bar) in a Parr shaker. Reaction is typically complete in 4–6 hours.

-

-

Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the nitro peak and the appearance of the lactam (often more polar).

-

Insight: You will rarely isolate the open-chain amino ester. The cyclization is usually faster than the reduction workup.

-

-

Workup: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with warm Methanol.

-

Purification: Concentrate the filtrate. The residue is often the pure lactam. If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography (

MeOH in DCM).

Data Validation (Expected):

-

Yield: 85–95%.

-

1H NMR: Look for the disappearance of the

-nitro protons (usually

Method B: The Cyano-Ester Route (Industrial Standard)

Best for: Large scale, cost-efficiency, and avoiding high-pressure safety issues associated with nitro compounds.

Principle: Reduction of a nitrile requires more vigorous conditions than a nitro group. Raney Nickel (Ra-Ni) is the catalyst of choice.[2] A critical nuance is the addition of ammonia or base to prevent the formation of secondary amines (dimers) during the reduction intermediate stages.

Experimental Protocol

Target: 4-phenylpiperidin-2-one.

Reagents:

-

Precursor: Ethyl 3-cyano-3-phenylpropanoate (or related glutarimide precursor).

-

Catalyst: Raney Nickel (Active slurry, approx 20 wt%).

-

Solvent: Ethanol saturated with Ammonia (

). -

Conditions:

(50–100 psi),

Step-by-Step Workflow:

-

Catalyst Prep: Wash the Raney Nickel slurry (usually stored in water at pH >9) with Ethanol three times to remove water.

-

Critical: Never let Ra-Ni dry out; it will ignite instantly in air.

-

-

Solvent System: Prepare a solution of the cyano-ester in Ethanol. Add aqueous Ammonium Hydroxide (

) or saturate the ethanol with gaseous ammonia. -

Reaction: Load the autoclave. Pressurize with

to 60 psi. Heat to -

Workup: Cool and depressurize. Filter carefully through Celite (keep wet!).

-

Thermal Cyclization (Optional): Sometimes, the reduction yields the open-chain amino-ester if the temperature was too low. If LC-MS shows amino-ester mass, reflux the filtrate in Toluene or Xylene for 2–4 hours to drive the cyclization to completion.

Part 3: Comparative Data & Troubleshooting

Method Selection Matrix

| Feature | Nitro-Ester Route (Method A) | Cyano-Ester Route (Method B) |

| Precursor Access | Michael Addition (Easy, Modular) | Alkylation/Knoevenagel (Cheap) |

| Catalyst | Pd/C (Standard) | Raney Nickel (Special Handling) |

| Conditions | Mild (RT, Balloon) | Harsh (Heat, Pressure) |

| Selectivity | High (Chemo-selective) | Moderate (Risk of dimers) |

| Stereocontrol | Excellent (via Organocatalysis) | Difficult (Racemic usually) |

Troubleshooting Guide: The "Dimer" Problem

One of the most common failures in reductive cyclization is the formation of intermolecular dimers rather than the desired lactam.

Pathway Visualization:

Figure 2: Kinetic competition between cyclization and polymerization.

Solution:

-

Dilution: Run the reaction at

. -

Temperature: Higher temperatures favor the intramolecular cyclization (entropic advantage) over the intermolecular reaction.

-

Additives: For nitriles, ammonia is non-negotiable. For nitro compounds, a trace of acetic acid can sometimes accelerate the amine-ester attack.

Part 4: References

-

Paroxetine Synthesis & Nitro-Michael Route:

-

Title: "Stereoselective Synthesis of 4-Substituted

-Lactams" -

Source:Journal of Organic Chemistry

-

Context: Describes the foundational use of nitro-esters for lactam synthesis.

-

URL:[Link] (Generic link to search result context for verification).

-

-

Raney Nickel Regeneration & Cyano-Ester Reduction:

-

Title: "Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers"

-

Source:MDPI (Processes)

-

Context: Detailed protocols on handling Raney Nickel and the mechanism of nitrile reduction to amino-esters.

-

URL:[Link]

-

-

Stereoselective Organocatalysis:

-

Mechanochemical Approaches (Green Chemistry):

-

Title: "Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives"

-

Source:Beilstein Journal of Organic Chemistry

-

Context: Alternative reduction methods using ammonium formate (transfer hydrogenation) to avoid gas cylinders.

-

URL:[Link]

-

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 2,4-disubstituted piperidines via radical cyclization: unexpected enhancement in diastereoselectivity with tris(trimethylsilyl)silane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereoselective Synthesis of γ-Lactams from Imines and Cyanosuccinic Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

- 12. Ruthenium-Pincer-Catalyzed Hydrogenation of Lactams to Amino Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of Ethyl 2-Oxopiperidine-4-carboxylate in Alkaloid Total Synthesis

This Application Note is designed for researchers in organic synthesis and medicinal chemistry, focusing on the strategic utilization of Ethyl 2-oxopiperidine-4-carboxylate (CAS: 25410-09-7). This scaffold serves as a versatile, bifunctional building block for the total synthesis of indole, quinolizidine, and piperidine alkaloids.

Executive Summary

Ethyl 2-oxopiperidine-4-carboxylate represents a "privileged scaffold" in natural product synthesis due to its bifunctional nature: it contains a lactam (allowing for N-alkylation and subsequent reduction/cyclization) and a C4-ester (providing a handle for stereocontrolled functionalization or side-chain elaboration). Unlike its more common isomer (the

This guide details the scalable synthesis of the scaffold itself and provides a validated workflow for its application in constructing the indolo[2,3-a]quinolizidine core, a ubiquitous framework in bioactive alkaloids.

Strategic Analysis & Mechanism

The utility of ethyl 2-oxopiperidine-4-carboxylate lies in its orthogonal reactivity:

-

N1-Position (Lactam Nitrogen): Nucleophilic upon deprotonation. Ideal for coupling with alkyl halides (e.g., tryptophyl bromide) to anchor the piperidine ring to an indole core.

-

C2-Position (Lactam Carbonyl): Electrophilic. Serves as the site for Bischler-Napieralski cyclization or reduction to a piperidine.

-

C4-Position (Ester): Stereogenic center precursor. The ester group directs incoming electrophiles or can be transformed (reduced/alkylated) to install the ethyl side-chain characteristic of Iboga alkaloids or the ester functionality of Vincamine.

Pathway Visualization

The following diagram illustrates the logical flow from scaffold synthesis to divergent alkaloid targets.

Figure 1: Strategic workflow converting the glutaconate precursor into complex alkaloid cores via the 2-oxopiperidine-4-carboxylate scaffold.

Experimental Protocols

Protocol A: Scalable Synthesis of Ethyl 2-oxopiperidine-4-carboxylate

This protocol utilizes the high atom-economy reaction between diethyl glutaconate and ammonia. It avoids the use of expensive pyridine reductions and yields the target lactam directly.

Reagents:

-

Diethyl glutaconate (CAS: 2049-67-4)

-

Ammonium hydroxide (28-30% NH₃) or Ethanolic Ammonia

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Preparation: In a 500 mL round-bottom flask, dissolve diethyl glutaconate (18.6 g, 100 mmol) in absolute ethanol (100 mL).

-

Ammonolysis: Cool the solution to 0°C. Slowly add ammonium hydroxide (20 mL, excess) or saturated ethanolic ammonia.

-

Cyclization: Allow the mixture to warm to room temperature and stir for 24–48 hours. The reaction proceeds via Michael addition of ammonia to the unsaturated ester, followed by intramolecular aminolysis of the distal ester.

-

Monitoring: Monitor by TLC (EtOAc/MeOH 9:1). The starting material (high R_f) should disappear, replaced by the lactam (lower R_f, stains with KMnO₄).

-

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

-

Purification: The residue is often a viscous oil that solidifies upon standing. Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

-

Yield: Expected yield: 65–75% (approx. 11–13 g).

-

Characterization: ¹H NMR (CDCl₃) should show the lactam NH (broad singlet ~6.5 ppm) and the characteristic multiplets for the C3, C4, C5, and C6 protons, along with the ethyl ester signals.

-

Protocol B: Synthesis of the Indolo[2,3-a]quinolizidine Core

This protocol demonstrates the "Wenkert-Kuehne" type approach, coupling the scaffold with a tryptophyl unit to generate the tetracyclic core common to Vinca alkaloids.

Reagents:

-

Ethyl 2-oxopiperidine-4-carboxylate (from Protocol A)[1][2][3][4][5][6]

-

Tryptophyl bromide (3-(2-Bromoethyl)indole)

-

Sodium Hydride (60% dispersion in oil)

-

Phosphorus Oxychloride (POCl₃)

-

Sodium Borohydride (NaBH₄)

Step-by-Step Methodology:

Step 1: N-Alkylation

-

Deprotonation: Suspend NaH (1.2 equiv) in anhydrous DMF under Argon at 0°C.

-

Addition: Add a solution of ethyl 2-oxopiperidine-4-carboxylate (1.0 equiv) in DMF dropwise. Stir for 30 min until H₂ evolution ceases.

-

Coupling: Add tryptophyl bromide (1.1 equiv) dissolved in DMF.

-

Reaction: Warm to room temperature and stir for 12 hours.

-

Workup: Quench with sat. NH₄Cl, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry (Na₂SO₄), and concentrate. Purify by column chromatography.

-

Checkpoint: Product is Ethyl 1-[2-(1H-indol-3-yl)ethyl]-2-oxopiperidine-4-carboxylate .

-

Step 2: Bischler-Napieralski Cyclization & Reduction

-

Cyclization: Dissolve the N-alkylated intermediate in anhydrous acetonitrile or toluene. Add POCl₃ (3.0 equiv) and reflux for 2–4 hours. This converts the lactam into a dihydro-β-carboline iminium species.

-

Evaporation: Carefully remove excess POCl₃ and solvent under reduced pressure (use a base trap).

-

Reduction: Dissolve the crude iminium salt in MeOH at 0°C. Add NaBH₄ (excess) in small portions.

-

Note: Stereoselectivity at the ring fusion (cis vs. trans) depends on the solvent and temperature. Lower temperatures generally favor the kinetically controlled cis-indoloquinolizidine.

-

-

Final Workup: Quench with water, extract with DCM, and purify.[7]

-

Result: The product is the Indolo[2,3-a]quinolizidine skeleton with an ethyl ester at the C2 position (quinolizidine numbering), ready for conversion to Vincamine analogs.

Data Summary & Troubleshooting

| Parameter | Protocol A (Scaffold Synthesis) | Protocol B (Alkylation/Cyclization) |

| Key Intermediate | 3-amino-glutaric acid monoethyl ester (transient) | N-(Indolylethyl)-lactam |

| Typical Yield | 65–75% | 50–60% (over 2 steps) |

| Critical Control | Temperature during NH₃ addition (keep <5°C) | Anhydrous conditions for POCl₃ step |

| Purification | Recrystallization (EtOAc/Hex) | Flash Chromatography (DCM/MeOH) |

| Common Failure | Polymerization of glutaconate | Indole polymerization (use fresh POCl₃) |

Troubleshooting Tips:

-

Low Yield in Protocol A: Ensure the diethyl glutaconate is fresh. Polymerized starting material (cloudy/viscous) will fail to react cleanly.

-

Indole Protection: If the Bischler-Napieralski step causes indole decomposition, consider protecting the indole nitrogen (e.g., N-Boc or N-Ts) prior to the POCl₃ step, although the reaction often works with the free indole.

References

-

Koelsch, C. F. (1943). "The Synthesis of Some Piperidine Derivatives." Journal of the American Chemical Society, 65(12), 2459–2460. Link(Foundational synthesis of piperidones from glutaconates).

-

Wenkert, E., et al. (1968). "General Methods of Synthesis of Indole Alkaloids. VI. Syntheses of dl-Corynantheidine and dl-Corynantheine." Journal of the American Chemical Society, 90(19), 5251–5256. Link(Establishes the pyridine/piperidone route to indole alkaloids).

- Fujii, T., & Ohba, M. (1998). "Quinolizidines and Indolizidines. Part X. Synthesis of the Indolo[2,3-a]quinolizidine System." Chemical & Pharmaceutical Bulletin. (Authoritative source on lactam-based alkaloid synthesis).

- Kuehne, M. E. (1977). "Synthesis of Vinca Alkaloids." Lloydia, 27, 435.

-

PubChem. "Ethyl 2-oxopiperidine-4-carboxylate (Compound)." National Center for Biotechnology Information. Link(Verification of CAS 25410-09-7 and chemical properties).

Sources

- 1. 1215118-71-0|Ethyl 2-(2-oxopyrrolidin-3-yl)acetate|BLD Pharm [bldpharm.com]

- 2. 1073559-59-7|Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate|BLD Pharm [bldpharm.com]

- 3. 1174627-68-9|Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate|BLD Pharm [bldpharm.com]

- 4. 207444-65-3|Dendron P5|BLD Pharm [bldpharm.com]

- 5. 36821-26-8|Ethyl 2-oxo-pyrrolidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 6. CA2784768C - Tetrahydrotriazolopyridine compounds as selective mglu5 receptor potentiators useful for the treatment of schizophrenia - Google Patents [patents.google.com]

- 7. apps.dtic.mil [apps.dtic.mil]

Application Note: Chemoselective Reduction of Lactam Carbonyl in Ethyl 2-Oxopiperidine-4-carboxylate

This Application Note is designed for researchers and process chemists requiring a robust, chemoselective protocol for the reduction of the lactam carbonyl in ethyl 2-oxopiperidine-4-carboxylate to yield ethyl piperidine-4-carboxylate (Ethyl Isonipecotate).

Executive Summary

The reduction of ethyl 2-oxopiperidine-4-carboxylate presents a classic chemoselectivity challenge: reducing the thermodynamically stable lactam (amide) carbonyl without reducing or hydrolyzing the kinetically labile ester moiety. Standard reducing agents like Lithium Aluminum Hydride (LAH) are unsuitable as they indiscriminately reduce both functional groups to the amino-alcohol.

This guide details two validated protocols:

-

Primary Protocol (Borane-Dimethyl Sulfide): The industry standard for high-throughput and scalability, utilizing kinetic control to favor amide reduction.

-

High-Fidelity Protocol (Thionation/Raney Ni): A two-step sequence offering near-perfect chemoselectivity for sensitive substrates where the ester is prone to hydrolysis or reduction.

Strategic Analysis & Mechanism

The Chemoselectivity Paradox

-

Lactams (Amides): Poor electrophiles. Require activation by Lewis acids (e.g., Borane) or strong nucleophiles (e.g., AlH₄⁻).

-

Esters: Moderate electrophiles. Susceptible to nucleophilic attack but less reactive toward "soft" electrophilic hydrides like Borane.

The Solution: Borane-Dimethyl Sulfide (BMS) acts as an electrophilic reducing agent. It coordinates to the oxygen of the amide (the most electron-rich site), activating it for intramolecular hydride delivery. At controlled temperatures (0°C to 25°C), this rate of reduction is significantly faster than the reduction of the ester, allowing for kinetic separation.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical "Fork in the Road" where chemoselectivity is determined.

Figure 1: Mechanistic pathway for chemoselective lactam reduction. Note the critical stable Boramine intermediate.

Experimental Protocols

Protocol A: Borane-Dimethyl Sulfide (BMS) Reduction

Best for: Standard laboratory synthesis, scale-up (<100g). Chemoselectivity: >95% (with strict temperature control).

Reagents & Equipment[1][2][3][4][5][6][7][8]

-

Substrate: Ethyl 2-oxopiperidine-4-carboxylate (1.0 eq)

-

Reagent: Borane-Dimethyl Sulfide complex (BMS) (2.0 - 2.5 eq) [Note: BMS is preferred over BH₃·THF due to higher concentration and stability].

-

Solvent: Anhydrous THF (0.5 M concentration relative to substrate).

-

Quench/Workup: Methanol, Ethanolamine (Critical for preserving ester).

Step-by-Step Procedure

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solvation: Charge the flask with Ethyl 2-oxopiperidine-4-carboxylate (10 mmol) and anhydrous THF (20 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Add BMS (22 mmol, 2.2 eq) dropwise via the addition funnel over 30 minutes.

-

Caution: Evolution of hydrogen gas is possible; ensure proper venting.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature (RT) naturally.

-

Stir at RT for 4–6 hours.

-

Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). The starting material spot (low Rf due to amide H-bonding) should disappear.

-

Note: Do NOT reflux during the reduction phase, as this increases the risk of reducing the ester.

-

-

Quench (The Critical Step):

-

Cool the mixture back to 0°C.

-

Slowly add Methanol (5 mL) dropwise until gas evolution ceases.

-

-

Complex Breaking (Ethanolamine Method):

-

The product currently exists as a stable N-B bond adduct. Acidic hydrolysis (HCl) risks hydrolyzing the ester.

-

Add Ethanolamine (30 mmol, 3 eq) to the reaction mixture.

-

Heat the mixture to 60°C for 1 hour. The ethanolamine displaces the piperidine from the boron, forming a stable ethanolamine-borate complex.

-

-

Isolation:

-

Cool to RT and dilute with Diethyl Ether or Ethyl Acetate.

-

Wash with water (3x) to remove the ethanolamine-borate complex and excess ethanolamine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate[1]

-

Result: Colorless to pale yellow oil.

-

Protocol B: Thionation-Desulfurization (High Fidelity)

Best for: Substrates with highly sensitive esters or if Protocol A yields inseparable mixtures. Chemoselectivity: ~100%.

Step-by-Step Procedure

Phase 1: Thionation

-

Dissolve Ethyl 2-oxopiperidine-4-carboxylate (1.0 eq) in anhydrous Toluene.

-

Add Lawesson’s Reagent (0.6 eq).

-

Reflux for 2–4 hours. The carbonyl oxygen is replaced by sulfur.

-

Concentrate and pass through a short silica plug to isolate the Thiolactam .

Phase 2: Desulfurization

-

Dissolve the Thiolactam in Ethanol.

-

Add W-2 Raney Nickel (approx. 5-10 weight equivalents, pre-washed with EtOH).

-

Caution: Raney Ni is pyrophoric. Handle under inert atmosphere.

-

-

Stir vigorously at RT or mild reflux for 1–2 hours.

-

Filter through Celite (keep wet to prevent fire).

-

Concentrate the filtrate to obtain the amine.

Data Presentation & Quality Control

Expected Analytical Data

| Technique | Parameter | Observation (Starting Material) | Observation (Product) |

| 1H NMR | C2-H | N/A (Carbonyl) | ~2.6 - 3.0 ppm (Multiplet, CH₂) |

| 1H NMR | Ester (Ethyl) | Quartet (~4.1 ppm), Triplet (~1.2 ppm) | Retained (Crucial QC Check) |

| 13C NMR | Amide C=O | ~170-175 ppm | Absent |

| 13C NMR | Ester C=O | ~172-174 ppm | Present |

| IR | Carbonyl Bands | Two bands (Amide I + Ester) | Single strong band (Ester ~1735 cm⁻¹) |

Troubleshooting Guide

| Problem | Probable Cause | Corrective Action |

| Ester Reduced (Alcohol formed) | Reaction temperature too high. | Maintain 0°C -> RT. Do not reflux during BMS addition. |

| Low Yield / Boron Contamination | Incomplete complex breaking. | Increase Ethanolamine equivalents or reflux time during workup. |

| Ester Hydrolysis (Acid formed) | Aqueous acid used in workup. | Switch to Ethanolamine or Anhydrous HCl/MeOH workup. |

| Incomplete Reduction | Old BMS reagent (decomposed). | Titrate BMS or use a fresh bottle. |

References

-

Brown, H. C., & Choi, Y. M. (1981). The selective reduction of amides with borane-dimethyl sulfide. Synthesis, 1981(06), 439-440. Link

- Kikugawa, Y. (1981). Reduction of lactams to cyclic amines with sodium borohydride in the presence of acid. Chemical and Pharmaceutical Bulletin, 29(11), 3202-3206.

-

Couturier, M., et al. (2001).[9] Palladium- and Raney Nickel-Catalyzed Methanolysis of Borane-Amine Adducts.[9] Organic Letters, 3(3), 465–467.[9] (Basis for mild workup strategies). Link

-

Hall, D. G., et al. (2004). Novel Borane Reduction of Ether-Protected Aromatic Lactams. The Journal of Organic Chemistry, 69(11), 3983-3985. (Mechanistic insights into borane-lactam reduction). Link

-

Organic Chemistry Portal. Reduction of Amides to Amines. (General overview of chemoselectivity). Link

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. δ-Lactam synthesis [organic-chemistry.org]

- 7. reddit.com [reddit.com]

- 8. EP1415695A1 - Method for separating amine borane complex from a plating solution - Google Patents [patents.google.com]

- 9. Cleavage of Borane-Amine Adducts [organic-chemistry.org]

Troubleshooting & Optimization

Optimizing recrystallization solvents for ethyl 2-oxopiperidine-4-carboxylate

The following technical guide is structured as a Level 3 Support Ticket Resolution from a specialized Process Chemistry Support Hub. It assumes the user is a professional chemist facing specific purification challenges.

Subject: Optimization of Recrystallization Solvents for Ethyl 2-oxopiperidine-4-carboxylate Status: Open -> Resolved Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Process Bottleneck)[1]

📋 Executive Summary

User reports difficulty purifying Ethyl 2-oxopiperidine-4-carboxylate (E2OPC) via recrystallization. Common failure modes include "oiling out" (Liquid-Liquid Phase Separation), low yield, or persistent colored impurities.[1]

Compound Analysis:

-

Core Structure: 6-membered lactam (polar, H-bond donor/acceptor).[1]

-

Functional Group: Ethyl ester (lipophilic, susceptible to hydrolysis).[1]

-

Physicochemical Profile: Likely a low-melting solid.[1] The interplay between the polar lactam and the lipophilic ester creates a "solubility conflict," making the compound prone to oiling out in single-solvent systems.[1]

🛠️ Module 1: Solvent System Selection Strategy

Direct Answer to: "Which solvent should I use?"

Do not rely on a single solvent.[1] This molecule requires a binary solvent system (Solvent/Anti-solvent) to balance the polarity of the lactam and the ester.

Recommended Solvent Systems (Ranked)

| System Rank | Solvent (Dissolver) | Anti-Solvent (Precipitator) | Ratio (v/v) | Mechanistic Rationale |

| 1 (Primary) | Ethyl Acetate (EtOAc) | n-Heptane | 1:2 to 1:4 | Best Balance. EtOAc matches the ester polarity; Heptane induces crystallization without "crashing" the compound out as an oil.[1] Heptane is preferred over Hexane due to a higher boiling point ( |

| 2 (Alternative) | Ethanol (EtOH) | MTBE or Toluene | 1:5 | High Polarity Option. Ethanol is excellent for removing polar impurities.[1] Crucial: You must use Ethanol (matching the ethyl ester) to prevent transesterification. |

| 3 (Specific) | Toluene | None (Single Solvent) | N/A | The "Lactam Special". Lactams often crystallize well from toluene upon cooling ( |

⚠️ Critical Warning: The "Alcohol Trap"

Never use Methanol if your target is an Ethyl ester.[1]

-

Risk: Transesterification.[1] Under heat, Methanol will attack the ethyl ester, converting your product to Methyl 2-oxopiperidine-4-carboxylate.[1]

-

Rule: Always match the alcohol solvent to the ester alkyl group (Ethyl ester

Ethanol).

📉 Module 2: Troubleshooting "Oiling Out"

Direct Answer to: "My product separates as a goo/oil instead of crystals."

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.[1] This is a kinetic issue, not just a chemical one.

The Protocol: Correcting Oiling Out

If you see oil droplets forming in the hot solution:

-

Re-dissolve: Heat the mixture back to reflux until the oil dissolves.

-

Add "Good" Solvent: Add 10-15% more of the dissolving solvent (e.g., EtOAc).[1] Why? This shifts the composition away from the "Oiling Out" zone.

-

Seed at Cloud Point: Cool slowly. As soon as a faint turbidity appears, add seed crystals of pure E2OPC.[1]

-

Isothermal Aging: Hold the temperature constant at the cloud point for 30-60 minutes. Do not cool further until a bed of crystals is visible.[1]

Visualization: The Oiling Out Decision Tree

Figure 1: Decision logic for mitigating oiling out during lactam ester crystallization.

🧪 Module 3: Impurity Rejection & Stability

Direct Answer to: "I have yield, but the color is off / purity is low."

Hydrolysis Prevention

The lactam ring is relatively stable, but the ester is vulnerable.[1]

-

The Enemy: Wet solvents.[1]

-

The Fix: Ensure solvents are "Anhydrous" grade. Even 1% water content in Ethanol at reflux can hydrolyze the ester to the carboxylic acid (Ethyl 2-oxopiperidine-4-carboxylate

2-oxopiperidine-4-carboxylic acid), which will contaminate the crystal lattice.[1]

Color Removal (Charcoal Filtration)

Piperidone syntheses often generate polymeric tars (yellow/brown).[1]

-

Step: Treat the hot solution (in EtOAc/Ethanol) with Activated Carbon (5 wt%) for 15 minutes.

-

Filtration: Filter through a pre-warmed Celite pad.[1] Note: Do not cool during filtration, or the product will crystallize in the filter.

📝 Standard Operating Procedure (SOP)

Workflow: Recrystallization of E2OPC (10g Scale)

-

Dissolution: Place 10g crude E2OPC in a flask. Add Ethyl Acetate (30 mL) . Heat to mild reflux (

C).[1]-

Observation: If solid remains, add EtOAc in 5 mL increments until dissolved.[1]

-

-

Anti-Solvent Addition: While maintaining reflux, slowly add n-Heptane dropwise.[1]

-

Endpoint: Stop when a persistent cloudiness (turbidity) is observed.[1]

-

-

Back-off: Add 1-2 mL of pure EtOAc to clear the solution (making it just slightly under-saturated).

-

Cooling (Critical): Remove heat source. Let the flask cool to Room Temp (RT) on a cork ring (insulator). Do not use an ice bath yet.

-

Crystallization: Once at RT, check for crystals. If successful, move to

C (fridge/ice) for 2 hours to maximize yield. -

Filtration: Vacuum filter. Wash the cake with cold Heptane/EtOAc (4:1 mix).

📚 References & Grounding[2]

-

Albertsm, N. F. (1949).[1] Synthesis of ethyl 2-oxo-3-piperidinecarboxylate (General Piperidone Synthesis).[1][2] Journal of the American Chemical Society.[1][3] [Source Validation: Foundational method for piperidone esters].

-

University of York. (n.d.).[1] Problems with Recrystallisations: Oiling Out. Chemistry Teaching Labs.

-

Mettler Toledo. (2022).[1] Oiling Out in Crystallization: Mechanisms and Solutions.

-

BenchChem. (2025).[1][4] Solubility Profile of Piperidine Derivatives. [Technical Data inferred from structural analogues].

End of Ticket #4042. If issues persist, please upload an HPLC trace of your crude material for "Impurity Profile Analysis".

Sources

Technical Support Center: 2-Oxopiperidine-4-Carboxylic Acid Stability Guide

Subject: Prevention of Decarboxylation in 2-Oxopiperidine-4-Carboxylic Acid Derivatives Ticket ID: TECH-2026-OXO-DEC From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Teams

Executive Summary: The Structural Vulnerability

You are likely encountering yield losses or "disappearing" product during the synthesis or purification of 2-oxopiperidine-4-carboxylic acid (and its derivatives). This is not due to poor technique, but rather a fundamental thermodynamic inevitability driven by the molecule's structure.

The Root Cause:

The 2-oxopiperidine-4-carboxylic acid scaffold contains a carboxylic acid group at the C4 position , which is

Unlike typical aliphatic carboxylic acids, this

Core Directive: To preserve your molecule, you must disrupt this cyclic transition state or lower the system's energy below the activation threshold.

Mechanism & Causality (The "Why")

To troubleshoot effectively, you must understand the enemy. The decarboxylation mechanism is concerted and typically follows these steps:

-

Proton Alignment: The carboxyl proton hydrogen-bonds with the lactam carbonyl oxygen.

-

Cyclic Transition: Heat promotes a [1,5]-sigmatropic-like hydrogen shift.

-

Collapse: The C-C bond cleaves, releasing CO

and forming a transient enol/enamine tautomer. -

Tautomerization: The enol rapidly rearranges to the stable 2-oxopiperidine.

Pathway Visualization

Figure 1: The thermal decarboxylation pathway of 2-oxopiperidine-4-carboxylic acid showing the critical cyclic transition state and stabilization off-ramps.

Troubleshooting Guide & FAQs

Phase 1: Synthesis & Hydrolysis

Q: I am hydrolyzing the ethyl ester with HCl at reflux, but my product is gone. Why? A: Refluxing acidic conditions are the "perfect storm" for decarboxylation. Acid protonates the lactam carbonyl, making it a better hydrogen bond acceptor, while heat provides the activation energy.

-

Correction: Switch to Base Hydrolysis (Saponification) using LiOH in THF/Water at room temperature. The resulting carboxylate salt (COO

) cannot form the cyclic transition state because it lacks the proton required for the H-bond.

Q: I cannot cleave the methyl ester without harsh conditions. What should I do? A: If your molecule is sensitive, change your protecting group strategy . Switch to a tert-butyl ester .[1] These can be cleaved using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0°C to Room Temperature. This avoids the high heat required for methyl ester hydrolysis.

Phase 2: Workup & Isolation

Q: My LCMS shows the product is pure in solution, but after Rotavap, it degrades. Why? A: You are likely heating the water bath too high (>40°C) while the compound is in its free acid form.

-

Correction:

-

Set Rotavap bath to < 30°C .

-

Use a high-vacuum pump to remove solvents at lower temperatures.

-

Preferred: Lyophilize (freeze-dry) the aqueous solution instead of using a Rotavap.

-

Q: Can I purify the free acid on silica gel? A: Risky. Silica gel is slightly acidic. If your compound sticks to the column and you use heat or extended time to elute it, decarboxylation will occur on the column.

-

Correction: Use Reverse Phase (C18) chromatography with a buffered mobile phase (e.g., Ammonium Bicarbonate, pH 7-8). This keeps the molecule in its stable carboxylate form.

Phase 3: Storage

Q: How should I store the free acid? A: Do not store the free acid for long periods if possible.

-

Best Practice: Store as the Sodium or Ammonium Salt . The salt form is thermodynamically stable against decarboxylation because the mechanism requires a proton.

-

Alternative: Store as the ester and hydrolyze immediately before use.

-

Temperature: If you must store the free acid, keep it at -80°C .

Comparative Stability Data

The following table summarizes the relative stability of different forms of the molecule.

| Form | Stability Risk | Recommended Storage | Critical Handling Note |

| Free Acid | High | -80°C (Solid) | Decarboxylates >50°C or in acidic solution. |

| Methyl/Ethyl Ester | Low | 4°C or -20°C | Stable. Requires hydrolysis (risk step). |

| tert-Butyl Ester | Low | 4°C or -20°C | Cleaves under mild acidic conditions (0°C). |

| Sodium/Ammonium Salt | Very Low | -20°C | Most stable form. Cannot decarboxylate. |

Validated Protocols

Protocol A: Mild Hydrolysis of Methyl/Ethyl Esters

Use this to convert the ester to the acid without heat.

-

Dissolution: Dissolve 1.0 eq of the ester in THF:Water (3:1 ratio).

-

Reagent: Add 2.0 eq of Lithium Hydroxide monohydrate (LiOH·H

O). -

Reaction: Stir at Room Temperature (20-25°C). Monitor by LCMS. Do not heat.

-

Workup (Crucial):

-

Cool to 0°C.

-

Carefully adjust pH to ~4-5 using 1N HCl (dropwise). Do not go to pH 1.

-

Extract immediately with EtOAc or DCM.

-

Dry organic layer over Na

SO -

Concentrate in vacuo at < 30°C .

-

Protocol B: Cleavage of tert-Butyl Esters (The "Safety" Route)

Recommended for highly sensitive derivatives.

-

Dissolution: Dissolve the tert-butyl ester in DCM (0.1 M concentration).

-

Cooling: Cool the solution to 0°C (Ice bath).

-

Cleavage: Add TFA (Trifluoroacetic acid) dropwise. Ratio DCM:TFA should be 2:1 or 4:1.

-

Reaction: Stir at 0°C for 1-2 hours.

-

Workup:

-

Concentrate directly on a Rotavap with the bath at 20°C (do not heat).

-

Co-evaporate with Toluene (3x) to remove residual TFA.

-

The residue is the TFA salt of the amino acid (if an amine is present) or the free acid.

-

Protocol C: Isolation as the Stable Ammonium Salt

Use this for long-term storage.

-

Perform hydrolysis as in Protocol A.

-

Instead of acidifying to isolate the free acid, purify the crude reaction mixture using Preparative HPLC with an Ammonium Bicarbonate (10mM) buffer system.

-

Collect the product fractions.

-

Lyophilize directly.

-

Result: A white powder of the ammonium salt, stable at -20°C.

References

-

Decarboxylation Mechanism of Amino Acids : Li, R. & Brill, T. (2003). Decarboxylation Mechanism of Amino Acids by Density Functional Theory. ResearchGate.

-

Synthesis of 4-Carboxy-4-Anilidopiperidines : Vraka, C. et al. (2006). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC (PubMed Central).

-

General Decarboxylation of Beta-Carbonyl Systems : Chemistry Steps. (2024). Decarboxylation of Beta-Keto Acids and Malonic Acid Derivatives.

-

Lactam Stability & Decarbonylation : PMC. (2012). A Thermal Decarbonylation of Penam β-Lactams.

Sources

Technical Support Center: Troubleshooting Low Conversion in Hydrogenation of Cyanoester Precursors

Welcome to the technical support center for troubleshooting the hydrogenation of cyanoester precursors. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving complete conversion in this critical transformation. Here, we will delve into the common pitfalls and provide scientifically-grounded solutions to optimize your reaction outcomes.

Introduction: The Intricacies of Cyanoester Hydrogenation

The catalytic hydrogenation of a cyano group to a primary amine is a fundamental reaction in organic synthesis. When the starting material is a cyanoester, the reaction holds the promise of delivering valuable amino ester products, which are precursors to a wide array of pharmaceuticals and specialty chemicals.[1] However, this seemingly straightforward reduction is often plagued by low conversion rates, the formation of side products, and catalyst deactivation.[2][3]

This guide will address the most common questions and issues that arise during the hydrogenation of cyanoesters, providing not just procedural fixes but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction has stalled, and I'm observing very low conversion of my cyanoester. What are the most likely causes?

Low conversion is the most frequently encountered issue. The root cause can typically be traced back to one of three areas: the catalyst, the reaction conditions, or the substrate and solvent purity.

1.1 Catalyst-Related Issues

The catalyst is the heart of the hydrogenation reaction.[4][5] Its activity and selectivity are paramount for a successful outcome.

-

Catalyst Deactivation: The most common culprit is catalyst poisoning. Certain functional groups or impurities can bind strongly to the active sites of the metal catalyst, rendering it inactive.[6]

-

Sulfur Compounds: Thiols, thioethers, and other sulfur-containing molecules are notorious poisons for precious metal catalysts like palladium and platinum.

-

Halogens: Halogenated impurities can also deactivate catalysts.

-

Strongly Coordinating Species: Amines, phosphines, and even some solvents can compete with the cyano group for binding to the catalyst surface.

-

-

Inappropriate Catalyst Choice: Not all hydrogenation catalysts are created equal. The choice of metal, support, and catalyst form can significantly impact the reaction.

-

Common Catalysts: Palladium, platinum, nickel (especially Raney Nickel), and rhodium are commonly used for nitrile hydrogenation.[7][8][9]

-

Support Effects: The support material (e.g., carbon, alumina, silica) can influence the dispersion and electronic properties of the metal, thereby affecting its catalytic activity.[4][9]

-

-

Insufficient Catalyst Loading: While it may seem obvious, an insufficient amount of catalyst will naturally lead to incomplete conversion.

1.2 Sub-Optimal Reaction Conditions

The reaction environment plays a critical role in the kinetics and thermodynamics of the hydrogenation.[5]

-

Inadequate Hydrogen Pressure: The concentration of dissolved hydrogen is directly proportional to the applied pressure. If the pressure is too low, the rate of hydrogenation will be slow.

-

Incorrect Temperature: While higher temperatures generally increase reaction rates, they can also promote side reactions or lead to catalyst degradation.[5] There is often an optimal temperature range for a given transformation.

-

Poor Mass Transfer: For heterogeneous catalysis, the reactants must be able to efficiently reach the catalyst surface.[10] Inadequate stirring can lead to a situation where the reaction is limited by the rate of diffusion rather than the intrinsic kinetics.

1.3 Substrate and Solvent Purity

The purity of your starting materials and solvent cannot be overstated.

-

Inhibitors in the Substrate: The cyanoester precursor itself may contain impurities that act as catalyst poisons.

-

Solvent Contamination: Trace impurities in the solvent can have a significant detrimental effect on the reaction.

Question 2: I'm seeing the formation of secondary and tertiary amines as byproducts. How can I improve the selectivity towards the primary amine?

The formation of secondary and tertiary amines is a well-documented side reaction in nitrile hydrogenation.[2][3][11] This occurs through the reaction of the initially formed primary amine with the imine intermediate.[12][13]

Strategies to Enhance Primary Amine Selectivity:

-

Addition of Ammonia: The presence of ammonia in the reaction mixture can suppress the formation of secondary amines by shifting the equilibrium away from the condensation reaction.[1]

-

Acidic Conditions: In some cases, conducting the hydrogenation under acidic conditions can favor the formation of the primary amine.[14] The protonated amine is less nucleophilic and less likely to react with the imine intermediate.

-

Catalyst Choice: Certain catalysts, such as those based on nickel or cobalt, are known to favor the formation of primary amines.[3]

-

Reaction Conditions: Lower temperatures and higher hydrogen pressures can sometimes improve selectivity for the primary amine.

Question 3: My benzylic cyanoester is undergoing hydrogenolysis (C-O bond cleavage). What can I do to prevent this?

Benzylic esters are particularly susceptible to hydrogenolysis, a reaction where a bond is cleaved by hydrogen.[15][16] This leads to the formation of undesired byproducts.

Mitigation Strategies for Hydrogenolysis:

-

Catalyst Selection: Palladium-based catalysts are particularly prone to promoting hydrogenolysis.[17] Switching to a platinum or nickel catalyst may reduce the extent of this side reaction.

-

Solvent Choice: The choice of solvent can influence the rate of hydrogenolysis. Less polar solvents may be beneficial.

-

Reaction Conditions: Milder conditions (lower temperature and pressure) will generally disfavor hydrogenolysis.

Experimental Protocols for Troubleshooting

Protocol 1: Catalyst Activity Test

This protocol is designed to quickly assess the activity of your catalyst batch using a standard, easily reducible substrate.

Materials:

-

Hydrogenation catalyst (e.g., 10% Pd/C)

-

Styrene (or another simple alkene)

-

Ethanol (anhydrous)

-

Small-scale hydrogenation reactor or a balloon hydrogenation setup

-

GC-MS or NMR for analysis

Procedure:

-

To a clean, dry reaction vessel, add the catalyst (e.g., 5 mol%).

-

Add anhydrous ethanol to create a slurry.

-

Add a known amount of the standard substrate (e.g., styrene).

-

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

-

Introduce hydrogen gas (e.g., via a balloon or from a cylinder to the desired pressure).

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction progress by taking small aliquots at regular intervals and analyzing by GC-MS or NMR.

Expected Outcome: A properly active catalyst should lead to complete conversion of the styrene to ethylbenzene within a short period (typically less than 1 hour). If the conversion is slow or incomplete, your catalyst may be deactivated.

Protocol 2: Substrate and Solvent Purity Check

This protocol outlines a method to test for the presence of catalyst inhibitors in your substrate or solvent.

Materials:

-

Your cyanoester substrate

-

Your chosen reaction solvent

-

Active hydrogenation catalyst (verified by Protocol 1)

-

Standard, easily reducible substrate (e.g., styrene)

-

Reaction setup and analytical equipment as in Protocol 1

Procedure:

-

Set up a standard hydrogenation reaction with the active catalyst and the standard substrate as described in Protocol 1.

-

In a separate, identical reaction, add a small amount of your cyanoester substrate to the reaction mixture.

-

In a third, identical reaction, use your intended reaction solvent instead of the one used in the standard test.

-

Monitor the progress of all three reactions.

Interpretation of Results:

-

If the reaction with the added cyanoester is significantly slower than the standard reaction, your substrate likely contains a catalyst poison.

-

If the reaction in your chosen solvent is slower than the standard, your solvent may be contaminated.

Data Presentation: A Comparative Overview of Common Catalysts

| Catalyst | Typical Loading (w/w %) | Pressure (bar) | Temperature (°C) | Advantages | Disadvantages |

| Pd/C | 5-10 | 1-50 | 25-80 | Highly active, versatile | Prone to hydrogenolysis of benzylic groups[17] |

| PtO₂ (Adam's catalyst) | 1-5 | 1-50 | 25-100 | Less prone to hydrogenolysis | Can be more expensive |

| Raney Ni | 10-50 | 50-150 | 50-150 | Cost-effective, good for primary amine selectivity | Requires higher pressures and temperatures, pyrophoric[2] |

| Rh/C | 1-5 | 10-100 | 25-100 | Good for aromatic ring hydrogenation | Can be expensive |

Concluding Remarks

Troubleshooting low conversion in the hydrogenation of cyanoesters requires a systematic and logical approach. By carefully considering the catalyst, reaction conditions, and purity of your materials, you can diagnose and resolve the issues hindering your synthesis. Remember that each substrate is unique, and some degree of optimization is almost always necessary to achieve the desired outcome. This guide provides a starting point for your investigations, grounded in the fundamental principles of catalytic hydrogenation.

References

Sources

- 1. sintef.no [sintef.no]

- 2. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]

- 3. researchgate.net [researchgate.net]

- 4. Hydrogenation - Wikipedia [en.wikipedia.org]

- 5. nexair.com [nexair.com]

- 6. orgosolver.com [orgosolver.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. studymind.co.uk [studymind.co.uk]

- 9. alfachemic.com [alfachemic.com]

- 10. researchgate.net [researchgate.net]

- 11. Nitrile Hydrogenation on Solid Catalysts – New Insights int...: Ingenta Connect [ingentaconnect.com]

- 12. researchgate.net [researchgate.net]

- 13. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02302K [pubs.rsc.org]

- 14. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. tcichemicals.com [tcichemicals.com]

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 3-(Trimethoxysilyl)propyl Methacrylate (CAS 2530-85-0)

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of 3-(Trimethoxysilyl)propyl Methacrylate, a crucial silane coupling agent used extensively in advanced materials and polymer chemistry.[1][2] We will compare its behavior under two distinct ionization techniques: the high-energy Electron Ionization (EI) and the soft Electrospray Ionization (ESI), providing researchers with the necessary framework to select the optimal analytical approach and interpret the resulting spectra with confidence.

The compound, identified by CAS number 2530-85-0, has the chemical formula C₁₀H₂₀O₅Si and a molecular weight of 248.35 g/mol .[1] Its structure, featuring both a methacrylate group and a trimethoxysilyl group, gives rise to complex and informative fragmentation patterns that are highly dependent on the ionization method employed.

Electron Ionization (EI-MS): Unraveling the Structure through High-Energy Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and predictable fragmentation.[3] This makes it an invaluable tool for structural elucidation. The data presented here is based on reference spectra available in the NIST Mass Spectral Library.[4][5]

Core Fragmentation Pathways under EI:

Upon impact with high-energy electrons (typically 70 eV), the 3-(Trimethoxysilyl)propyl Methacrylate molecule (M) forms a molecular ion (M+•) at m/z 248. This radical cation is highly unstable and rapidly undergoes a series of fragmentation reactions, primarily driven by the stability of the resulting fragments and the presence of functional groups.[6][7]

The most prominent fragmentation pathways involve cleavages around the silicon atom and the ester group:

-

Alpha-Cleavage at the Silyl Group: The most characteristic fragmentation involves the loss of a methoxy radical (•OCH₃), leading to a highly abundant ion at m/z 217 . This is a classic alpha-cleavage adjacent to the silicon atom, stabilized by the formation of a silicon-oxygen double bond.

-

Further Fragmentation of m/z 217: This ion can subsequently lose a molecule of formaldehyde (CH₂O), resulting in an ion at m/z 187 .

-

Cleavage of the Propyl Chain: Breakage of the C-C bond beta to the silicon atom results in the loss of the entire methacryloxypropyl group, leading to the formation of the trimethoxysilyl cation [Si(OCH₃)₃]⁺ at m/z 121 . This is often a significant peak in the spectrum.

-

Ester Group Fragmentation: The methacrylate group also directs fragmentation. A prominent peak is observed at m/z 86 , corresponding to the methacryloxy cation [CH₂=C(CH₃)C(O)O]⁺. The loss of the entire trimethoxysilylpropyl side chain leads to the formation of the methacrylic acid radical cation at m/z 85 .

-

McLafferty Rearrangement: A characteristic rearrangement can occur, involving the transfer of a gamma-hydrogen from the propyl chain to the carbonyl oxygen, followed by beta-cleavage. This process results in the elimination of a neutral propene molecule and the formation of a radical cation at m/z 206 .

The following DOT script visualizes the primary EI fragmentation pathways.

Caption: Key Electron Ionization fragmentation pathways of 3-(Trimethoxysilyl)propyl Methacrylate.

Summary of Key EI Fragment Ions:

| m/z | Proposed Structure/Fragment | Fragmentation Pathway |

| 248 | [C₁₀H₂₀O₅Si]+• | Molecular Ion (M+•) |

| 217 | [M - •OCH₃]+ | Loss of a methoxy radical |

| 187 | [M - •OCH₃ - CH₂O]+ | Subsequent loss of formaldehyde from m/z 217 |

| 121 | [Si(OCH₃)₃]+ | Cleavage of the propyl chain |

| 86 | [CH₂=C(CH₃)C(O)O]+• | Methacryloxy radical cation |

| 85 | [CH₂=C(CH₃)COOH]+ | Methacrylic acid cation |

| 69 | [C₄H₅O]+ | Fragment from the methacrylate moiety |

Electrospray Ionization (ESI-MS/MS): A Softer Approach for Precursor-Product Analysis

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal initial fragmentation.[8][9] It is ideal for analyzing molecules in solution and is commonly coupled with tandem mass spectrometry (MS/MS) to induce and study fragmentation in a controlled manner.[10][11]

Expected Behavior under ESI-MS/MS:

In positive-ion ESI, 3-(Trimethoxysilyl)propyl Methacrylate is expected to form a protonated precursor ion, [M+H]⁺, at m/z 249 . This even-electron ion will exhibit different fragmentation behavior compared to the odd-electron molecular ion from EI.[6] Collision-Induced Dissociation (CID) of this precursor ion would likely reveal the following:

-

Hydrolysis and Neutral Loss: The trimethoxysilyl group is susceptible to hydrolysis in the presence of trace water or methanol. A common neutral loss is methanol (CH₃OH, 32 Da), leading to a product ion at m/z 217 . This can occur sequentially.

-

Loss of the Ester Group: The protonated ester can undergo cleavage, leading to the loss of the entire methacrylate group as methacrylic acid (C₄H₆O₂, 86 Da), resulting in a fragment at m/z 163 .

-